
CXCR7 HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CXCR7 hydrochloride, also known as atypical chemokine receptor 3, is a non-classical seven transmembrane-spanning receptor. It is a part of the chemokine receptor family, which plays a crucial role in various physiological and pathological processes. CXCR7 hydrochloride binds to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant, and it is involved in cell migration, immune surveillance, and cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of CXCR7 hydrochloride typically involves the expression of the receptor in suitable cell lines, followed by purification. The receptor is often produced using recombinant DNA technology, where the gene encoding CXCR7 is inserted into an expression vector and introduced into host cells. The cells are then cultured under specific conditions to express the receptor, which is subsequently purified using techniques such as affinity chromatography .
Industrial Production Methods: Industrial production of CXCR7 hydrochloride involves large-scale cell culture systems, such as bioreactors, to produce the receptor in significant quantities. The process includes optimizing culture conditions, such as temperature, pH, and nutrient supply, to maximize receptor expression. The purification process is scaled up to handle large volumes, ensuring the receptor’s high purity and activity .
Analyse Des Réactions Chimiques
Types of Reactions: CXCR7 hydrochloride primarily undergoes binding interactions with its ligands rather than traditional chemical reactions like oxidation or reduction. The binding of chemokines to CXCR7 hydrochloride induces conformational changes in the receptor, leading to downstream signaling events .
Common Reagents and Conditions: The common reagents involved in studying CXCR7 hydrochloride interactions include chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. The binding assays are typically conducted under physiological conditions, with controlled temperature and pH to mimic the natural environment of the receptor .
Major Products Formed: The major products formed from the interactions of CXCR7 hydrochloride with its ligands are the activated receptor-ligand complexes. These complexes initiate various intracellular signaling pathways, leading to cellular responses such as migration, proliferation, and survival .
Applications De Recherche Scientifique
Chemistry: In chemistry, CXCR7 hydrochloride is used to study receptor-ligand interactions and the structural biology of chemokine receptors. It serves as a model system for understanding the binding mechanisms and conformational changes associated with receptor activation .
Biology: In biology, CXCR7 hydrochloride is crucial for studying cell migration, immune responses, and developmental processes. It is involved in the regulation of hematopoietic cell trafficking, secondary lymphoid tissue architecture, and neuronal development .
Medicine: In medicine, CXCR7 hydrochloride is a potential therapeutic target for various diseases, including cancer, cardiovascular diseases, and inflammatory conditions. It is being investigated for its role in tumor progression, metastasis, and immune cell recruitment .
Industry: In the pharmaceutical industry, CXCR7 hydrochloride is used in drug discovery and development. It is a target for developing small molecule inhibitors and antibodies that can modulate its activity, providing therapeutic benefits for diseases associated with abnormal chemokine signaling .
Mécanisme D'action
CXCR7 hydrochloride exerts its effects by binding to chemokines such as stromal cell-derived factor-1 and interferon-inducible T cell alpha chemoattractant. Unlike typical G protein-coupled receptors, CXCR7 hydrochloride signals through the beta-arrestin pathway. The binding of chemokines to CXCR7 hydrochloride leads to the recruitment of beta-arrestin, which initiates downstream signaling pathways, including the phosphorylation of extracellular signal-regulated kinases 1 and 2. These pathways regulate various cellular processes, such as migration, proliferation, and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- CXCR4 hydrochloride
- CCR5 hydrochloride
- CCR7 hydrochloride
Comparison: CXCR7 hydrochloride is unique compared to other chemokine receptors like CXCR4 hydrochloride and CCR5 hydrochloride due to its signaling mechanism. While CXCR4 hydrochloride and CCR5 hydrochloride primarily signal through G proteins, CXCR7 hydrochloride signals through the beta-arrestin pathway. This difference in signaling pathways results in distinct cellular responses and functional roles. Additionally, CXCR7 hydrochloride has a higher affinity for stromal cell-derived factor-1 compared to CXCR4 hydrochloride, making it a more effective scavenger receptor .
Propriétés
Formule moléculaire |
C25H26N4OS |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
4-[[4-(7-methoxyquinolin-8-yl)-1,4-diazepan-1-yl]methyl]-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C25H26N4OS/c1-30-22-11-10-19-9-5-12-26-23(19)24(22)29-14-6-13-28(15-16-29)17-21-18-31-25(27-21)20-7-3-2-4-8-20/h2-5,7-12,18H,6,13-17H2,1H3 |
Clé InChI |
JEIWXIPRKPROPH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C=CC=N2)C=C1)N3CCCN(CC3)CC4=CSC(=N4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



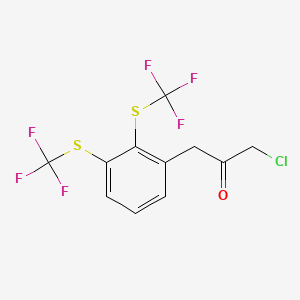
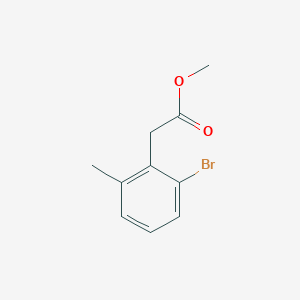
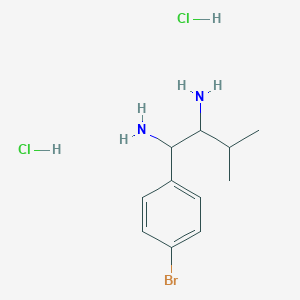
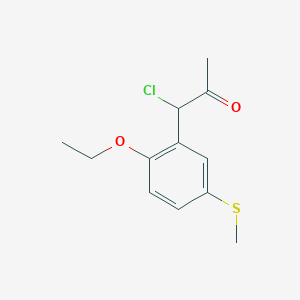
![4-amino-1-[(3R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B14050562.png)
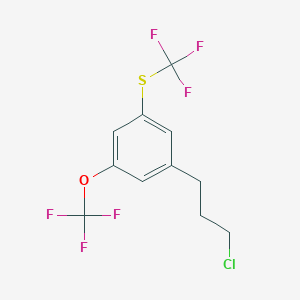
![4H-Thiazolo[5,4-b][1,4]thiazin-5(6H)-one](/img/structure/B14050574.png)
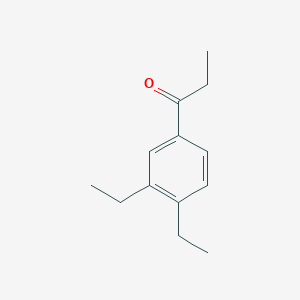
![(5-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B14050588.png)




